molecular formula C14H12F6O3 B1325243 6-(3,5-Ditrifluoromethylphenyl)-6-oxohexanoic acid CAS No. 898788-10-8

6-(3,5-Ditrifluoromethylphenyl)-6-oxohexanoic acid

Cat. No.: B1325243
CAS No.: 898788-10-8
M. Wt: 342.23 g/mol
InChI Key: MLTQBOLQPLHJJE-UHFFFAOYSA-N
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Description

6-(3,5-Ditrifluoromethylphenyl)-6-oxohexanoic acid is a compound characterized by the presence of a hexanoic acid backbone with a 3,5-ditrifluoromethylphenyl group attached to the sixth carbon and a ketone group at the sixth position. This compound is notable for its trifluoromethyl groups, which are known to impart unique chemical and physical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,5-Ditrifluoromethylphenyl)-6-oxohexanoic acid typically involves the introduction of the trifluoromethyl groups through radical trifluoromethylation. This process can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts under specific conditions. The reaction often requires a catalyst, such as a transition metal complex, to facilitate the formation of the trifluoromethyl radical .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

6-(3,5-Ditrifluoromethylphenyl)-6-oxohexanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols under basic or acidic conditions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ketone group can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 6-(3,5-Ditrifluoromethylphenyl)-6-oxohexanoic acid involves its interaction with molecular targets through the trifluoromethyl groups. These groups can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3,5-Ditrifluoromethylphenyl)-6-oxohexanoic acid is unique due to its specific combination of a hexanoic acid backbone with a ketone and trifluoromethyl groups. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in chemistry, biology, medicine, and industry .

Properties

IUPAC Name

6-[3,5-bis(trifluoromethyl)phenyl]-6-oxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F6O3/c15-13(16,17)9-5-8(6-10(7-9)14(18,19)20)11(21)3-1-2-4-12(22)23/h5-7H,1-4H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLTQBOLQPLHJJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=O)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10645269
Record name 6-[3,5-Bis(trifluoromethyl)phenyl]-6-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898788-10-8
Record name 6-[3,5-Bis(trifluoromethyl)phenyl]-6-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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